TCO-PEG3-TCO: A Homobifunctional Linker for Bioorthogonal Crosslinking
TCO-PEG3-TCO: A Homobifunctional Linker for Bioorthogonal Crosslinking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-TCO is a homobifunctional crosslinking reagent that plays a pivotal role in the field of bioorthogonal chemistry. This linker consists of two trans-cyclooctene (TCO) moieties connected by a three-unit polyethylene glycol (PEG) spacer. The TCO groups are highly reactive dienophiles in the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction, a cornerstone of "click chemistry". This reaction's rapid kinetics, high specificity, and biocompatibility make TCO-PEG3-TCO an invaluable tool for covalently linking two molecules that have been functionalized with a tetrazine partner. The PEG3 spacer enhances the hydrophilicity and solubility of the linker, minimizing aggregation and steric hindrance during conjugation.[1] This technical guide provides a comprehensive overview of TCO-PEG3-TCO, including its chemical properties, reaction kinetics, and detailed protocols for its application in bioconjugation.
Core Properties and Specifications
The key features of TCO-PEG3-TCO and related derivatives are summarized in the table below, providing a quick reference for researchers.
| Property | TCO-PEG3-TCO | TCO-PEG3-SS-PEG3-TCO (Cleavable Analog) |
| Molecular Formula | C₂₆H₄₄N₂O₇ | C₄₀H₇₀N₄O₁₂S₂ |
| Molecular Weight | 496.64 g/mol | 863.14 g/mol |
| Purity | >95% | >95% |
| Physical Form | Oil | Oil |
| Solubility | DCM, THF, Acetonitrile, DMF, DMSO | DCM, THF, Acetonitrile, DMF, DMSO |
| Storage Conditions | -20°C, avoid light | -20°C, avoid light |
| Key Features | Homobifunctional, PEG spacer | Homobifunctional, Cleavable (disulfide) |
The IEDDA Reaction: Mechanism and Kinetics
The utility of TCO-PEG3-TCO is centered around the inverse-electron demand Diels-Alder (IEDDA) reaction. This bioorthogonal ligation occurs between the electron-rich TCO dienophile and an electron-poor tetrazine diene. The reaction proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable dihydropyridazine product and releasing nitrogen gas.[2][3]
The kinetics of the IEDDA reaction are exceptionally fast, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹.[2] The reaction rate is influenced by the substituents on the tetrazine ring; for instance, hydrogen-substituted tetrazines exhibit faster kinetics but lower stability compared to their methyl-substituted counterparts.[2]
| Tetrazine Substituent | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Stability in Aqueous Media |
| 6-Methyl | ~1000 | High |
| 6-Hydrogen | up to 30,000 | Lower |
Experimental Protocols
Protocol 1: General Crosslinking of Two Tetrazine-Modified Proteins with TCO-PEG3-TCO
This protocol outlines the general procedure for crosslinking two different proteins that have been pre-functionalized with tetrazine moieties.
Materials:
-
Tetrazine-modified Protein A
-
Tetrazine-modified Protein B
-
TCO-PEG3-TCO
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of TCO-PEG3-TCO Stock Solution: Dissolve TCO-PEG3-TCO in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine equimolar amounts of Tetrazine-modified Protein A and Tetrazine-modified Protein B in the reaction buffer. The final protein concentration should ideally be in the low micromolar range (e.g., 5-10 µM).
-
Add the TCO-PEG3-TCO stock solution to the protein mixture. A 1.1 to 1.5-fold molar excess of TCO-PEG3-TCO over the total protein concentration is recommended to ensure efficient crosslinking.[4]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5][6] For less stable proteins, the incubation can be performed at 4°C for 2-4 hours.
-
Purification: Purify the crosslinked protein conjugate from unreacted components using size-exclusion chromatography (SEC).
-
Analysis: Analyze the purified product by SDS-PAGE to confirm the formation of the heterodimer.
Protocol 2: Inducing Protein Homodimerization
This protocol is adapted from a study on creating protein homodimers and can be applied to the use of TCO-PEG3-TCO with a single tetrazine-modified protein.[7]
Materials:
-
Tetrazine-modified Protein
-
TCO-PEG3-TCO
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 6.5)
-
Anhydrous DMSO or DMF
-
SDS-PAGE analysis reagents
Procedure:
-
Protein and Linker Preparation:
-
Prepare a stock solution of the tetrazine-modified protein in the reaction buffer.
-
Prepare a stock solution of TCO-PEG3-TCO in anhydrous DMSO or DMF.
-
-
Reaction:
-
In a microcentrifuge tube, mix the tetrazine-modified protein with TCO-PEG3-TCO. A 2:1 molar ratio of tetrazine-protein to TCO-PEG3-TCO is a good starting point.
-
The final protein concentration should be around 1.6 mg/mL.[7]
-
-
Incubation: Incubate the reaction mixture on a thermoshaker at 4°C for 1 to 24 hours. Monitor the reaction progress by taking time points.[7]
-
Analysis: Analyze the reaction mixture at different time points by SDS-PAGE to determine the yield of the homodimer. Densitometry can be used for quantification.
Stability and Storage
TCO moieties can be susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions.[8][9] Therefore, long-term storage of TCO-PEG3-TCO and its conjugates is recommended at -20°C in the absence of light.[5][8] One study showed that a TCO-modified antibody lost about 10.5% of its reactivity when stored at 4°C for 4 weeks in a phosphate buffer.[6] For long-term storage of TCO-labeled molecules, it is advisable to avoid buffers containing thiols or azides.[6]
Applications in Research and Drug Development
The unique characteristics of TCO-PEG3-TCO make it a versatile tool in various research and development areas:
-
Induced Protein Dimerization: By linking two molecules of the same protein, TCO-PEG3-TCO can be used to study the effects of protein dimerization on cellular signaling and function.[7][10]
-
Antibody-Drug Conjugates (ADCs): This linker can be used in the assembly of ADCs, where two drug molecules are attached to a single antibody.
-
PROTACs: TCO-PEG3-TCO can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[11][12]
-
Nanoparticle Functionalization: The linker can be used to crosslink nanoparticles or to attach biomolecules to the surface of nanoparticles for targeted drug delivery and imaging applications.
-
Fluorescent Imaging and Diagnostics: TCO-PEG3-TCO can be used to assemble imaging probes or diagnostic reagents by linking two functional moieties, such as a targeting ligand and a fluorescent reporter.[5][13]
Conclusion
TCO-PEG3-TCO is a powerful and versatile homobifunctional crosslinker that leverages the speed and specificity of the IEDDA reaction. Its hydrophilic PEG spacer and robust reactivity make it an ideal choice for a wide range of bioconjugation applications, from fundamental research on protein function to the development of novel therapeutics and diagnostics. By understanding the principles of the TCO-tetrazine ligation and following optimized protocols, researchers can effectively utilize TCO-PEG3-TCO to advance their scientific goals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bot Detection [iris-biotech.de]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG3-SS-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. interchim.fr [interchim.fr]
- 7. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCO-PEG3-acid, 2141981-86-2 | BroadPharm [broadpharm.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
